N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-bromo-4,5-dimethylthiazole with ethylamine under reflux conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,4,6-trimethylpyrimidine with an appropriate amine under controlled conditions.
Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or other aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrimidine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amine group.
Scientific Research Applications
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]glycinamide
- **N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide
Uniqueness
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical properties and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4,6-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-8-7-9(2)16-13(15-8)14-6-5-12-17-10(3)11(4)18-12/h7H,5-6H2,1-4H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRUOMQNFRZNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=NC(=C(S2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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